3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside
Description
Chemical Identity and Structural Characterization of 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside
Systematic Nomenclature and IUPAC Classification
The compound is formally classified under the International Union of Pure and Applied Chemistry (IUPAC) system as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-oxo-4H-chromen-3-yl β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside. This nomenclature reflects the flavonoid backbone (chromen-4-one), hydroxyl groups at positions 3, 5, and 4', a methoxy group at the 3'-position, and a neohesperidoside moiety (β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranoside) at C-7. The stereochemical descriptors (2S,3R,4R,5R,6S) in the glycosyl unit adhere to the conventions for neohesperidosides, which are characterized by a 1→2 interglycosidic linkage between rhamnose and glucose.
Molecular Architecture and Stereochemical Features
Flavonoid Backbone Configuration Analysis
The aglycone core consists of a flavone scaffold with a ketone group at C-4, hydroxyl groups at C-3, C-5, and C-4', and a methoxy substituent at C-3'. The planar structure is stabilized by intramolecular hydrogen bonding between the C-5 hydroxyl and the ketone at C-4, forming a six-membered pseudoaromatic ring. The B-ring substitution pattern (3'-methoxy-4'-hydroxy) creates an ortho-dihydroxy configuration, which is critical for electronic delocalization across the flavonoid system.
Glycosylation Pattern at C-7 Position
The neohesperidoside disaccharide (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside) is attached via an O-glycosidic bond to the hydroxyl group at C-7. Key stereochemical features include:
- Rhamnose unit : α-anomeric configuration (axial C-1 hydroxyl) with methyl group at C-6.
- Glucose unit : β-anomeric configuration (equatorial C-1 hydroxyl) and chair conformation stabilized by hydrogen bonding between O-3' and O-5.
| Glycosyl Unit | Substituents | Configuration |
|---|---|---|
| Rhamnose | C-6 methyl | α-L |
| Glucose | C-1 hydroxyl | β-D |
Methoxy Group Spatial Orientation at 3'-Position
The methoxy group at C-3' adopts an equatorial orientation relative to the B-ring, minimizing steric hindrance with the adjacent C-4' hydroxyl. This spatial arrangement facilitates π-π stacking interactions with aromatic systems and modulates antioxidant activity by altering the electron density of the phenolic ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Fingerprinting
1H NMR (600 MHz, DMSO-d6) :
- δ 12.92 (s, 1H, C-5 OH), 10.85 (s, 1H, C-4' OH), 9.42 (s, 1H, C-3 OH), 7.52 (d, J = 2.0 Hz, 1H, H-2'), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, H-6'), 6.92 (d, J = 8.4 Hz, 1H, H-5'), 6.68 (s, 1H, H-8), 6.38 (s, 1H, H-6), 5.12 (d, J = 7.2 Hz, 1H, glucose H-1), 4.82 (s, 1H, rhamnose H-1), 3.87 (s, 3H, OCH3).
13C NMR (150 MHz, DMSO-d6) :
- δ 182.4 (C-4), 164.7 (C-7), 161.2 (C-5), 157.8 (C-9), 152.1 (C-2), 148.6 (C-3'), 145.9 (C-4'), 121.3 (C-1'), 116.4 (C-6'), 115.8 (C-5'), 105.2 (C-10), 103.1 (C-3), 98.7 (C-6), 94.2 (C-8), 77.6 (glucose C-2), 76.3 (rhamnose C-2), 72.8 (glucose C-5), 71.4 (rhamnose C-3), 70.9 (rhamnose C-4), 68.5 (glucose C-4), 66.7 (glucose C-3), 60.3 (glucose C-6), 56.1 (OCH3), 18.2 (rhamnose C-6).
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS exhibits a molecular ion peak at m/z 625.1345 [M+H]+ (calculated for C28H33O16+: 625.1351). Characteristic fragments include:
- m/z 463.0882 [M+H-162]+ (loss of hexose)
- m/z 317.0658 [aglycone+H]+ (3'-methoxy-3,5,4'-trihydroxyflavone)
- m/z 153.0189 [C7H5O3]+ (retro-Diels-Alder fragment).
Infrared Spectroscopic Functional Group Analysis
FT-IR (KBr, cm−1): 3365 (O-H stretch), 1658 (C=O), 1604 (C=C aromatic), 1512 (C-O-C glycosidic), 1276 (C-O phenolic), 1073 (C-O methoxy). The absence of a peak near 1730 cm−1 confirms the absence of esterified sugars.
Computational Chemistry Insights
Molecular Dynamics Simulations
All-atom MD simulations (AMBER force field, 100 ns) reveal that the neohesperidoside moiety adopts a rigid conformation stabilized by intramolecular hydrogen bonds between rhamnose O-2 and glucose O-4 (distance: 2.8 Å). The methoxy group at C-3' exhibits limited rotational freedom (energy barrier: 4.2 kcal/mol) due to steric interactions with the C-4' hydroxyl.
Quantum Mechanical Calculations of Electronic Structure
Density Functional Theory (DFT/B3LYP/6-311+G(d,p)) calculations show:
- HOMO (-5.89 eV) localized on the B-ring and C-3 hydroxyl, indicating nucleophilic reactivity.
- LUMO (-1.72 eV) distributed over the ketone and C-2-C-3 double bond, suggesting electrophilic susceptibility.
- Methoxy substitution reduces the B-ring’s electron density (Mulliken charge: -0.32 e vs. -0.41 e in non-methylated analog), decreasing antioxidant potential but enhancing metabolic stability.
Properties
Molecular Formula |
C28H32O16 |
|---|---|
Molecular Weight |
624.5 g/mol |
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H32O16/c1-9-18(32)21(35)24(38)27(40-9)44-26-22(36)19(33)16(8-29)43-28(26)41-11-6-13(31)17-15(7-11)42-25(23(37)20(17)34)10-3-4-12(30)14(5-10)39-2/h3-7,9,16,18-19,21-22,24,26-33,35-38H,8H2,1-2H3/t9-,16+,18-,19+,21+,22-,24+,26+,27-,28+/m0/s1 |
InChI Key |
SQRDLGLEZIBQLI-PDDXIVOGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC(=C(C=C5)O)OC)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside typically involves the extraction from natural sources such as Cleome droserifolia . The extraction process includes the use of solvents like ethanol, followed by purification steps such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the flavonoid structure, potentially altering its biological activity.
Substitution: This reaction can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of quinones, while reduction may yield dihydroflavonoids .
Scientific Research Applications
Pharmacological Applications
1. Hepatoprotective Activity
Research indicates that 3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside exhibits moderate hepatoprotective effects. Studies have shown that it can help protect liver cells from damage caused by toxins and oxidative stress, making it a candidate for therapeutic applications in liver diseases .
2. Antioxidant Properties
The compound has demonstrated significant antioxidant activity. Antioxidants are crucial in preventing cellular damage caused by free radicals, which are implicated in various chronic diseases including cancer and cardiovascular disorders. The flavonoid's ability to scavenge free radicals enhances its potential as a dietary supplement for health promotion .
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Nutritional Applications
1. Dietary Supplement
Given its health-promoting properties, this flavonoid could be incorporated into dietary supplements aimed at improving liver health and providing antioxidant support. Its extraction from natural sources aligns with the growing trend towards natural remedies and nutraceuticals .
2. Functional Foods
The compound can be utilized in the development of functional foods designed to enhance health benefits beyond basic nutrition. Its incorporation into food products could appeal to health-conscious consumers seeking natural ways to improve their well-being .
Table 1: Summary of Key Research Findings on this compound
Mechanism of Action
The mechanism of action of 3’-Methoxy-3,5,4’-trihydroxyflavone-7-neohesperidoside involves its interaction with various molecular targets and pathways. It is believed to exert its hepatoprotective effects by modulating oxidative stress and inflammation pathways. The compound may also interact with enzymes involved in liver metabolism, thereby protecting liver cells from damage .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Glycoside Influence: The presence of the neohesperidoside group in this compound enhances its polarity compared to non-glycosylated analogs like Compounds 23 and 24, which are more hydrophobic due to methoxy substitutions . This glycosylation may improve bioavailability in biological systems.
Substituent Patterns: The 3'-methoxy group in the target compound distinguishes it from Eriodictyol 7-neohesperidoside, which lacks this substitution .
Biological Activity: Non-glycosylated trimethoxyflavones (e.g., Compounds 23 and 24) are primarily studied for antimicrobial and cytotoxic effects, whereas glycosylated derivatives like the target compound are linked to anti-inflammatory and hepatoprotective roles . Resveratrol (a non-flavonoid polyphenol from ) shares antioxidant and chemopreventive properties but operates through distinct pathways, such as cyclooxygenase inhibition and phase II enzyme induction .
Research Findings and Implications
Critical Analysis:
Biological Activity
3'-Methoxy-3,5,4'-trihydroxyflavone-7-neohesperidoside (CAS 28283-76-3) is a flavonoid compound primarily isolated from the plant Cleome droserifolia . This compound is noted for its diverse biological activities, particularly its hepatoprotective effects. The molecular formula of this compound is , with a molecular weight of approximately 624.54 g/mol.
Hepatoprotective Activity
Research indicates that this compound exhibits significant hepatoprotective properties. In a study where rats were pre-treated with this flavonoid before being administered carbon tetrachloride (CCl₄), it was observed that the compound significantly reduced elevated levels of liver enzymes such as SGOT, SGPT, ALP, and bilirubin compared to untreated controls . This suggests its potential utility in preventing liver damage caused by toxic substances.
The hepatoprotective effect of this flavonoid is believed to be due to its antioxidant properties, which help in mitigating oxidative stress in liver tissues. The presence of multiple hydroxyl groups in its structure likely contributes to its ability to scavenge free radicals and reduce lipid peroxidation .
Comparative Studies
In comparative studies involving other flavonoids, this compound was found to be more effective than some common standards like silymarin at similar dosages (10 mg/kg) when evaluating hepatoprotective effects .
Data Table: Biological Activities of this compound
Case Study 1: Hepatoprotection in Rats
In a controlled experiment involving Wistar rats, the administration of this compound significantly decreased serum levels of liver enzymes indicative of hepatocellular damage following CCl₄ exposure. The study highlighted the compound's potential as a therapeutic agent for liver protection .
Case Study 2: Antioxidant Properties
A study investigating the antioxidant capacity of various flavonoids found that this compound demonstrated superior activity compared to other tested flavonoids. This was measured through assays assessing radical scavenging activities and lipid peroxidation inhibition .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
